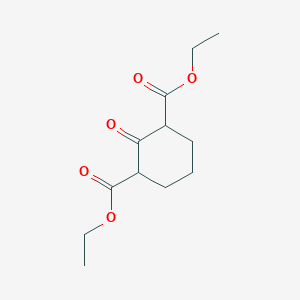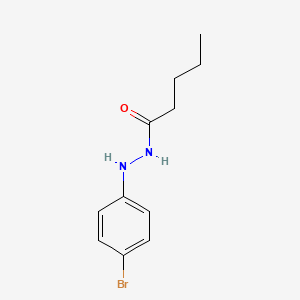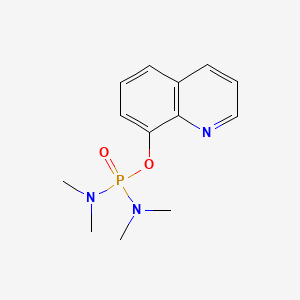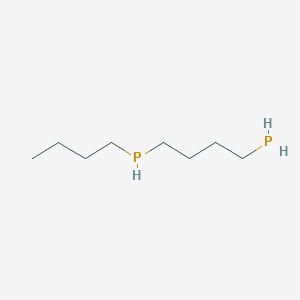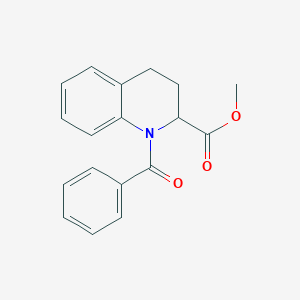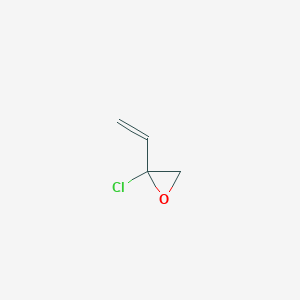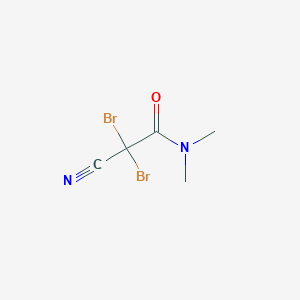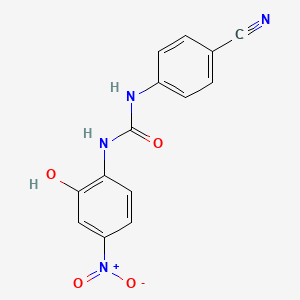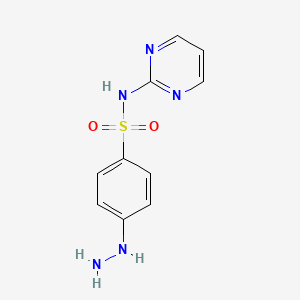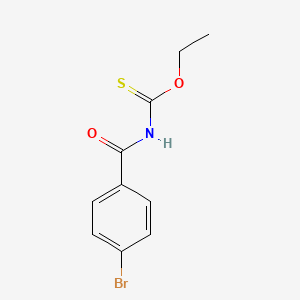
Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester is a chemical compound with the molecular formula C10H10BrNO3S It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl ester group, and the nitrogen atom is substituted with a 4-bromobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester typically involves the reaction of 4-bromobenzoyl chloride with O-ethyl thiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 4-bromophenyl-, ethyl ester: Similar structure but lacks the thio group.
Carbamic acid, hydroxy-, ethyl ester: Similar structure but lacks the bromobenzoyl group.
Uniqueness
Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester is unique due to the presence of both the 4-bromobenzoyl and thio groups, which confer distinct chemical properties and reactivity compared to other carbamic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
73747-42-9 |
|---|---|
Molecular Formula |
C10H10BrNO2S |
Molecular Weight |
288.16 g/mol |
IUPAC Name |
O-ethyl N-(4-bromobenzoyl)carbamothioate |
InChI |
InChI=1S/C10H10BrNO2S/c1-2-14-10(15)12-9(13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,15) |
InChI Key |
BAZSVNNWBNSVPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)NC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


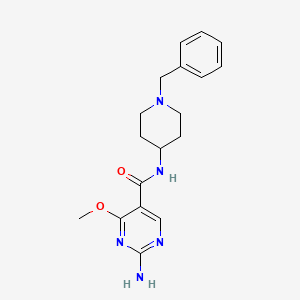
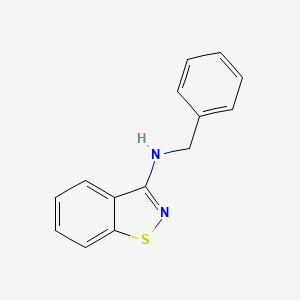

![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
